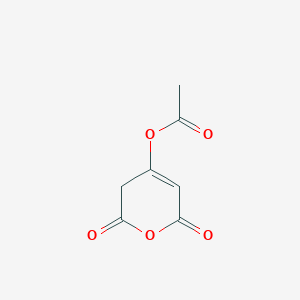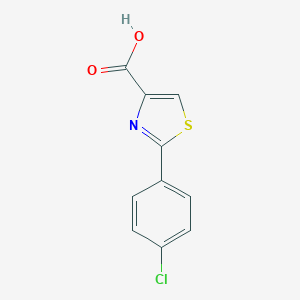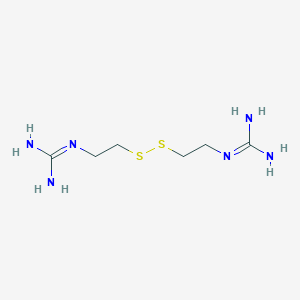
Guanidinoethyl disulfide
Vue d'ensemble
Description
Guanidinoethyl disulfide is a chemical compound with the molecular formula C6H16N6S2 . It contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 guanidine derivatives, 4 primary amines (aliphatic), and 1 disulfide .
Synthesis Analysis
Guanidinoethyl disulfide can be synthesized from 2-(2-Aminoethyl)isothiourea dihydrobromide . The synthesis of disulfides can be achieved by the reaction of a thiol with 1-chlorobenzotriazole (BtCl), which affords the benzotriazolated thiol (RSBt) without appreciable formation of the symmetrical disulfide .
Molecular Structure Analysis
The molecular structure of Guanidinoethyl disulfide includes 2 guanidine derivatives, 4 primary amines (aliphatic), and 1 disulfide . The structure also contains 2 multiple bonds and 2 double bonds .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups in Guanidinoethyl disulfide is a redox reaction. The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .
Physical And Chemical Properties Analysis
Guanidinoethyl disulfide has a density of approximately 1.5 g/cm³ and a refractive index of approximately 1.696 . It also has 6 H bond acceptors, 8 H bond donors, and 7 freely rotating bonds .
Applications De Recherche Scientifique
Guanidinoethyl disulfide derivatives have been explored for their potential in gene therapy applications, specifically in the delivery of short hairpin RNA (shRNA). These derivatives demonstrated high transfection efficiency and low cytotoxicity, making them promising candidates for gene delivery systems (Yu et al., 2016).
In the study of protein folding and stability, engineered disulfide bonds involving Guanidinoethyl disulfide analogs have been used to stabilize proteins like human carbonic anhydrase II. This approach significantly increased the protein's stability against denaturation (Mårtensson et al., 2002).
Guanidinoethyl disulfide-related compounds have also been studied for their role in neurotransmission, specifically as antagonists at glycine receptors in the striatum. This has implications for understanding the mechanisms underlying certain neurological disorders (Sergeeva et al., 2002).
Another application is in the analysis of disulfide bonds in proteins. Methods involving Guanidinoethyl disulfide derivatives have been developed for sensitive and quantitative analysis of disulfide bonds, which is crucial in understanding protein structure and function (Thannhauser et al., 1984).
Guanidinoethyl disulfide-related polymers have been designed for intranuclear gene delivery. These polymers demonstrated effective delivery of plasmid DNA to cell nucleoli, highlighting their potential in molecular biology and therapeutic applications (Zhang et al., 2017).
Propriétés
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMTXMJNHRISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15086-17-6 (di-hydrobromide) | |
| Record name | Bis(2-guanidinoethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40910255 | |
| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidinoethyl disulfide | |
CAS RN |
1072-13-5 | |
| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-guanidinoethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANYLCYSTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



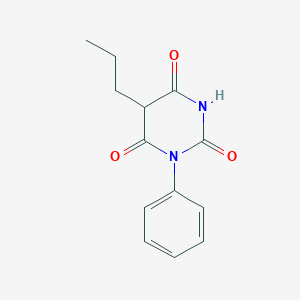
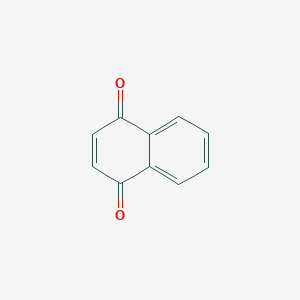
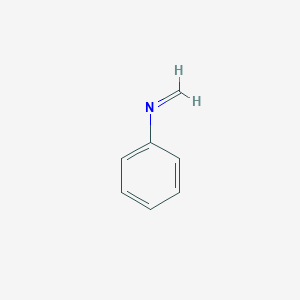
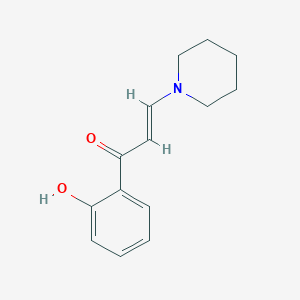
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
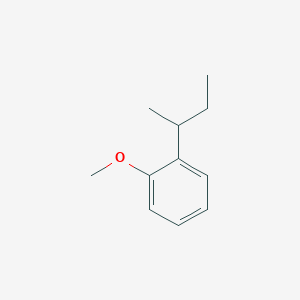
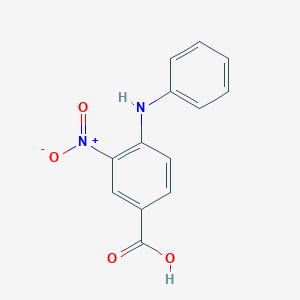
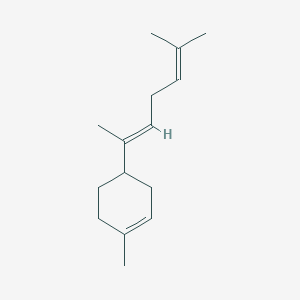
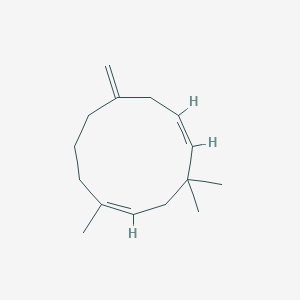
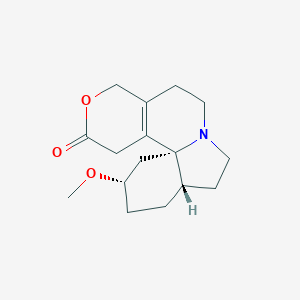
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
